TRAM protein, ER - 147096-90-0

TRAM protein, ER

Catalog Number: EVT-1519092
CAS Number: 147096-90-0
Molecular Formula: C8H13NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TRAM is classified as a member of the TRAM/LAG1/CLN8 family, which is distinguished by the presence of a specific homology domain. It has been identified in various eukaryotic organisms, including mammals, where it contributes to the biogenesis of integral membrane proteins. The protein's primary function revolves around its interaction with other components of the translocon complex, particularly the Sec61 complex and the translocon-associated protein complex (TRAP) .

Synthesis Analysis

Methods and Technical Details

The synthesis of TRAM involves its translation on ribosomes in the cytoplasm, followed by its integration into the ER membrane. The process begins when ribosomes synthesize polypeptides that contain signal peptides recognized by the signal recognition particle (SRP). This complex then directs the ribosome-nascent chain complex to the ER membrane, where TRAM assists in the translocation process.

Recent studies have employed quantitative proteomics to analyze TRAM's role in protein import. By depleting TRAM in HeLa cells using small interfering RNA, researchers observed significant changes in protein abundance, highlighting TRAM's importance in substrate specificity during ER import .

Molecular Structure Analysis

Structure and Data

TRAM is characterized by at least eight transmembrane domains that traverse the lipid bilayer of the ER. This structure allows it to interact with nascent polypeptides as they are synthesized and translocated into the ER. The molecular architecture of TRAM has been elucidated through cryogenic electron microscopy, revealing its orientation within the ER membrane and its interactions with other integral membrane proteins .

The structural data indicates that TRAM may bind ceramide or related sphingolipids, suggesting a functional role in lipid metabolism as well as protein translocation .

Chemical Reactions Analysis

Reactions and Technical Details

TRAM participates in several biochemical reactions during protein translocation. It interacts with nascent polypeptides and facilitates their movement through the Sec61 channel. This process often involves cooperation with other proteins such as SRP and TRAP. The efficiency of these reactions can vary depending on the characteristics of the signal peptides present on the polypeptides being translocated .

In vitro experiments have demonstrated that certain precursor polypeptides require TRAM for effective integration into membranes, particularly those with less efficient signal peptides .

Mechanism of Action

Process and Data

The mechanism by which TRAM operates involves several steps:

  1. Recognition: The SRP recognizes signal peptides on nascent chains.
  2. Docking: The SRP-ribosome complex docks at the ER membrane via interaction with SRP receptors.
  3. Translocation: As translation resumes, TRAM facilitates the movement of nascent chains through the Sec61 channel.
  4. Integration: TRAM assists in integrating these chains into the lipid bilayer or directing them towards folding pathways within the ER.

Data suggest that TRAM may also influence lateral gating within the Sec61 channel, potentially altering how nascent chains are processed during translocation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TRAM is an integral membrane protein characterized by:

The interaction between TRAM and various lipids suggests a dual role in both protein transport and membrane dynamics .

Applications

Scientific Uses

TRAM has significant implications in various scientific fields:

  • Cell Biology: Understanding TRAM's role enhances knowledge about protein trafficking mechanisms within cells.
  • Biotechnology: Insights into TRAM function could lead to advancements in recombinant protein production systems.
  • Medical Research: Investigating TRAM may provide clues regarding diseases linked to misfolded proteins or dysfunctional ER processes, such as cystic fibrosis or certain neurodegenerative disorders.

Research continues to unveil new aspects of TRAM's functionality, making it a vital subject for further studies aimed at elucidating cellular transport mechanisms .

Structural Characterization of the TRAM Protein

Transmembrane Topology and Domain Organization

[1] [5]

TRAM (Translocating Chain-Associating Membrane Protein), also designated TRAM1, exhibits a complex membrane-embedded architecture critical for its function in the endoplasmic reticulum (ER). Biochemical and cross-linking studies have established that TRAM integrates into the ER membrane with eight transmembrane segments (TMS). This configuration includes several marginally hydrophobic segments that require the supportive environment of the translocon for stable membrane insertion [1]. The protein's N- and C-termini are both oriented toward the cytosol, positioning key functional domains for interactions with ribosomes, the Sec61 translocon, and incoming nascent chains. This topology creates a substantial ER-lumenal loop between TMS 6 and 7, predicted to participate in nascent chain interactions or translocon modulation [5]. TRAM belongs to the TRAM/LAG1/CLN8 (TLC) domain-containing protein family, suggesting potential roles in lipid binding or membrane microenvironment modification near the translocon [5].

Table 1: Domain Organization of TRAM Protein

Domain/RegionLocationCharacteristicsFunctional Implications
Transmembrane SegmentsER MembraneEight TMS; includes marginally hydrophobic segmentsRequires translocon support for stable insertion; forms conduit/chaperone interface
N-terminusCytosolCytosolic orientation; ~50 residuesPotential site for ribosome/translocon regulatory interactions
C-terminusCytosolCytosolic orientation; ~30 residuesPutative site for regulatory factor binding
Major Lumenal LoopER LumenBetween TMS 6 & 7; largest soluble domainPotential site for nascent chain interactions or chaperone recruitment
TLC DomainMembrane-associatedTRAM/LAG1/CLN8 homology domainPutative lipid binding; modulation of membrane properties near translocon

Structural Insights from Cryo-Electron Microscopy (Cryo-EM) and AlphaFold Predictions

[7]

While high-resolution structures of TRAM in complex remain limited, integrative approaches combining cryo-EM of translocon complexes with AlphaFold predictions provide unprecedented insights. TRAM localizes adjacent to the Sec61 translocon's lateral gate—the site for signal sequence and transmembrane domain release into the lipid bilayer. AlphaFold Multimer predictions depict TRAM's cytosolic domains forming an extended structure that interfaces with ribosomal RNA/proteins near the tunnel exit, strategically positioning it to receive nascent chains. Its ER-lumenal domains adopt a cradle-like β-sandwich fold reminiscent of immunoglobulin domains observed in the TRAP complex. This cradle is positioned directly beneath the Sec61 pore exit, poised to interact with translocating polypeptide segments [7]. Cryo-ET reconstructions of native ER translocons consistently place TRAM density near Sec61 and the ribosome exit tunnel, corroborating its role as a core translocon component, albeit less tightly ribosome-associated than Sec61 or OST [5] [7].

Table 2: Structural Characterization Methods for TRAM Complexes

MethodResolution/AccuracyKey Insights on TRAMLimitations
Cross-linking/Mass SpecResidue proximity (~Å range)Defined proximity to Sec61 lateral gate (TM2b/TM7); interaction with nascent chains early in translocationStatic snapshot; limited to cross-linkable residues
Cryo-EM Single Particle~6-8 Å (in micelle regions)Localization adjacent to Sec61 lateral gate; ribosome association via cytosolic domainsChallenging for small/mobile TRAM domains; detergent effects
Cryo-Electron Tomography~20-30 Å (in situ)Position near ribosome-Sec61 junction in native membranes; dynamic associationResolution limits atomic detail
AlphaFold MultimerHigh confidence (pLDDT >85)Predicted cradle-like lumenal domain; cytosolic tether to ribosome; 8-TMS topologyPrediction; lacks dynamic co-factors; membrane environment approximation

Interaction Interfaces with the Sec61 Translocon

[7] [8]

TRAM engages the Sec61 translocon through multiple interfaces, dynamically coordinating protein translocation and membrane insertion:

  • Lateral Gate Proximity: TRAM's transmembrane helical bundle resides immediately adjacent to Sec61's lateral gate (formed by transmembrane helices TM2b and TM7 of Sec61α). This positioning allows TRAM to influence the gate dynamics or stabilize its open conformation, facilitating the movement of marginally hydrophobic segments from the channel into the lipid phase. Cross-linking data confirms TRAM's proximity to Sec61α residues within the gate region during substrate translocation [8].
  • Ribosome Tethering: A defining structural feature is an extended cytosolic C-terminal tether in TRAMα, culminating in a conserved "anchor" motif. This hook-like structure inserts a tryptophan residue into a hydrophobic pocket formed by ribosomal protein uL29, supplemented by electrostatic interactions with 5.8S rRNA (Helix H9). This anchor stabilizes TRAP's position near the ribosomal exit tunnel, distinct from SRP or Sec61 binding sites, ensuring its availability during nascent chain emergence [7]. Mutations within this anchor (e.g., W255A, K262E, K266E) significantly disrupt function, leading to ER stress in model organisms [7].
  • Lumenal Cradle-Translocon Contact: The predicted immunoglobulin-like β-sandwich cradle formed by TRAMα, TRAPβ, and TRAPδ lumenal domains directly contacts the lumenal face of the Sec61 complex. This interaction positions the cradle beneath the Sec61 pore exit, creating a protected microenvironment for translocating nascent chains immediately upon their emergence into the ER lumen [7]. This cradle may shield hydrophobic regions or facilitate early folding events.
  • Lipid Facing Surface Modulation: Given its TLC domain homology and multi-spanning membrane nature, TRAM likely modifies the local lipid environment surrounding the translocon. This modulation could lower the energetic barrier for the lateral release of marginally hydrophobic transmembrane domains (TMDs) or signal sequences by altering bilayer thickness, curvature, or lipid composition near the Sec61 lateral gate [5] [8]. Experimental depletion of TRAM impairs translocation of substrates with less hydrophobic signals without increasing Sec61 pore permeability, supporting a role in membrane adaptation rather than direct channel gating [5].

Table 3: Key TRAM Interaction Interfaces within the Ribosome-Translocon Complex (RTC)

Interaction InterfaceTRAM Domain/ResiduesPartner ComponentFunctional Consequence
Ribosome AnchorC-terminal tail (W255, K262, K266)uL29 protein & 5.8S rRNA (H9)Stable positioning near nascent chain exit site; Mutations cause ER stress [7]
Sec61 Lateral Gate ProximityTransmembrane Helix BundleSec61α TM2b/TM7Facilitates release of TMDs/signals into lipid bilayer; supports marginally hydrophobic segments [1] [8]
Lumenal Cradle-Translocon ContactIg-like β-sandwich domainsLumenal loops of Sec61 complexCreates protected environment for nascent chain upon pore exit; potential chaperone recruitment site
Nascent Chain InteractionLumenal domains/TMSTranslocating polypeptidesDirect substrate interaction; stabilization during translocation/cotranslational folding [1] [5]
Membrane MicroenvironmentTLC domain / Membrane surfaceER phospholipids / SphingolipidsModifies local bilayer properties (fluidity, curvature) to facilitate TMD integration [5]

The structural characterization of TRAM reveals a multifaceted adaptor protein intimately associated with the Sec61 translocon. Its eight-transmembrane topology, strategic positioning near the lateral gate via ribosomal anchoring, and potential lipid-modifying capabilities position it as a critical facilitator for integrating marginally hydrophobic segments and ensuring efficient translocation of diverse substrates. Future high-resolution structures of TRAM within fully assembled, substrate-engaged translocons will be essential to precisely define the molecular mechanics underlying its supportive role.

Properties

CAS Number

147096-90-0

Product Name

TRAM protein, ER

Molecular Formula

C8H13NO

Synonyms

TRAM protein, ER

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